

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclobutylhydrazine

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Compound of Interest

Compound Name: **Cyclobutylhydrazine**

Cat. No.: **B1320886**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutylhydrazine and its salts are emerging as valuable building blocks in medicinal chemistry and drug discovery. The incorporation of the cyclobutane moiety, a strained four-membered ring, offers unique conformational rigidity that can enhance potency, selectivity, and pharmacokinetic profiles of drug candidates. Combined with the reactive hydrazine group, this scaffold holds significant potential for the development of novel therapeutics, particularly in the fields of oncology and neurology. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Cyclobutylhydrazine**, alongside generalized experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores its potential biological activities and applications in drug development, with a focus on its role as an enzyme inhibitor.

Chemical and Physical Properties

Quantitative data for **Cyclobutylhydrazine** is limited in publicly available literature. The following tables summarize the available computed and experimental data for **Cyclobutylhydrazine** and its more commonly available hydrochloride salt.

Table 1: Physical and Chemical Properties of **Cyclobutylhydrazine**

| Property | Value | Source |
|--------------------------------|---|---------|
| Molecular Formula | C ₄ H ₁₀ N ₂ | PubChem |
| Molecular Weight | 86.14 g/mol | PubChem |
| Exact Mass | 86.0844 g/mol | PubChem |
| Topological Polar Surface Area | 38.1 Å ² | PubChem |
| CAS Number | 742673-64-9 | PubChem |

Table 2: Properties of **1-Cyclobutylhydrazine** Dihydrochloride

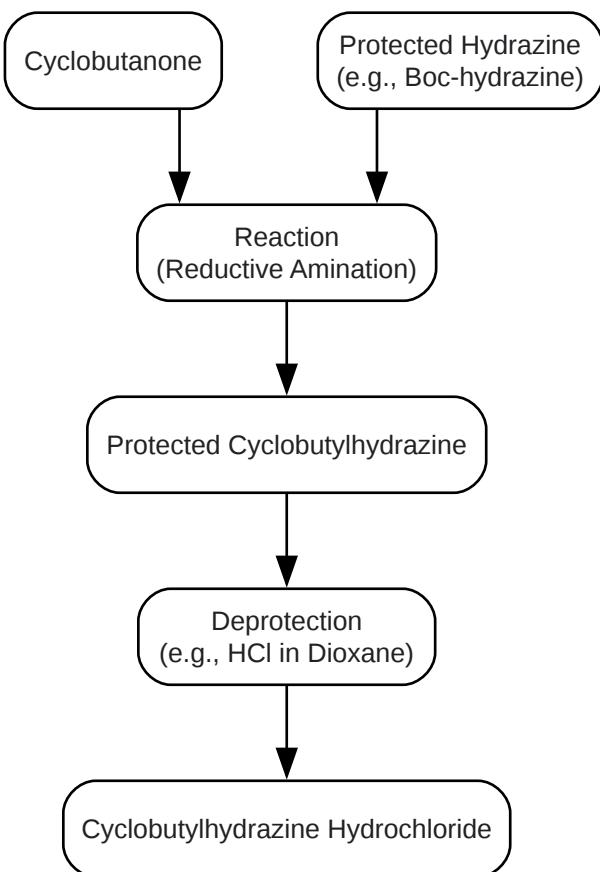
| Property | Value | Source |
|--------------------|---|---------------|
| Molecular Formula | C ₄ H ₁₀ N ₂ ·2HCl | Chem-Impex[1] |
| Molecular Weight | 159.06 g/mol | Chem-Impex[1] |
| Appearance | White solid | Chem-Impex[1] |
| Purity | ≥ 95% (by NMR) | Chem-Impex[1] |
| Storage Conditions | 0-8°C | Chem-Impex[1] |
| CAS Number | 1156980-49-2 | Chem-Impex[1] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **Cyclobutylhydrazine** is not readily available in peer-reviewed literature, a plausible synthetic route can be proposed based on established methods for the preparation of substituted hydrazines. A common approach involves the reduction of a corresponding hydrazone or the direct alkylation of hydrazine.

Proposed Synthetic Workflow

A potential synthetic pathway for **Cyclobutylhydrazine** hydrochloride could involve the reaction of cyclobutanone with a protected hydrazine, followed by deprotection and salt formation.



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A proposed synthetic workflow for **Cyclobutylhydrazine** Hydrochloride.

General Experimental Protocol (Hypothetical)

Step 1: Formation of the Boc-protected hydrazone. To a solution of cyclobutanone (1.0 eq) in a suitable solvent such as methanol, tert-butyl carbazate (Boc-hydrazine, 1.1 eq) is added. The reaction mixture is stirred at room temperature for several hours, and the formation of the corresponding Boc-hydrazone can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 2: Reduction of the hydrazone. The crude Boc-hydrazone is dissolved in a suitable solvent like ethanol or methanol. A reducing agent, such as sodium borohydride (NaBH_4) or sodium cyanoborohydride (NaBH_3CN), is added portion-wise at 0°C . The reaction is then allowed to warm to room temperature and stirred until the reduction is complete.

Step 3: Deprotection and salt formation. The solvent is removed under reduced pressure, and the residue is dissolved in a suitable organic solvent like diethyl ether or ethyl acetate. The solution is then treated with a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane) to precipitate the hydrochloride salt of **Cyclobutylhydrazine**.

Step 4: Purification. The crude **Cyclobutylhydrazine** hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield a white solid.[\[1\]](#)

Analytical Characterization

The structural confirmation and purity assessment of **Cyclobutylhydrazine** and its derivatives would typically involve a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

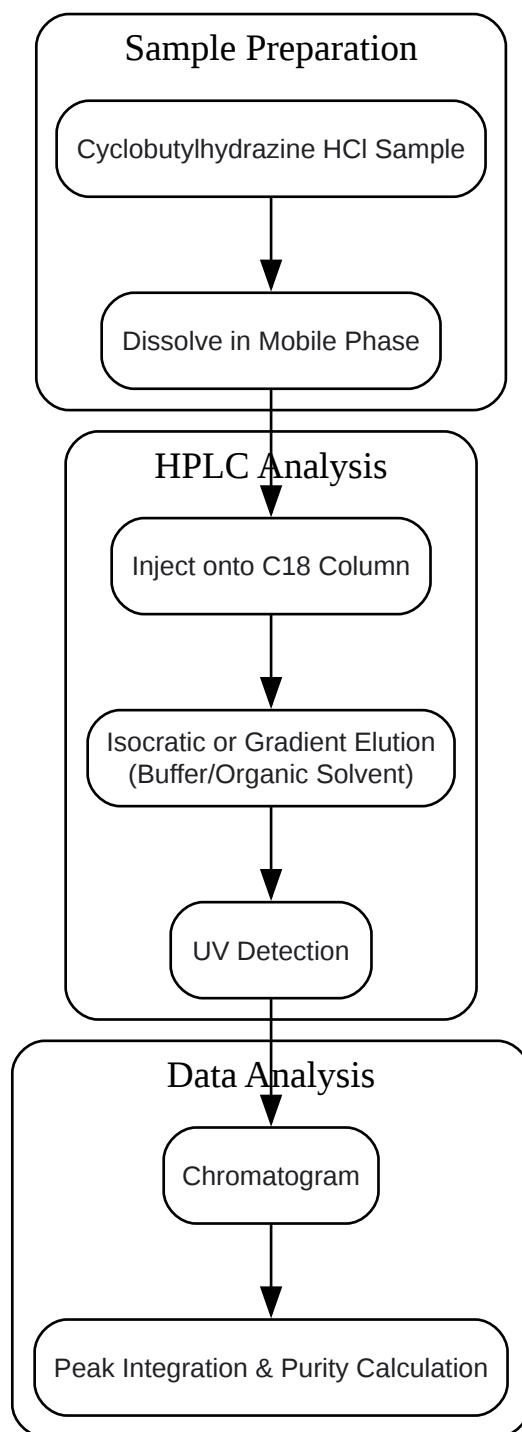
- ^1H NMR: The proton NMR spectrum of **Cyclobutylhydrazine** would be expected to show characteristic signals for the cyclobutyl ring protons and the protons of the hydrazine moiety. The chemical shifts and coupling patterns of the cyclobutyl protons would provide information about their stereochemical environment.
- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for the different carbon atoms in the cyclobutyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of **Cyclobutylhydrazine**. Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) could be employed. The fragmentation pattern would likely involve cleavage of the N-N bond and fragmentation of the cyclobutane ring.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard method for assessing the purity of **Cyclobutylhydrazine** hydrochloride. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a typical setup. Detection is commonly performed using a UV detector.



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A general workflow for purity analysis by HPLC.

Chemical Reactivity and Stability

Hydrazines are known to be reactive compounds. The lone pair of electrons on the nitrogen atoms makes them nucleophilic and basic. **Cyclobutylhydrazine** can be expected to undergo reactions typical of substituted hydrazines, such as the formation of hydrazone with aldehydes and ketones.^[1] The cyclobutane ring is strained and can participate in ring-opening reactions under certain conditions, although it is generally more stable than a cyclopropane ring.

The hydrochloride salt is expected to be more stable and less prone to oxidation than the free base. It is recommended to store the compound at low temperatures (0-8°C) to minimize degradation.^[1]

Biological Activities and Potential Applications

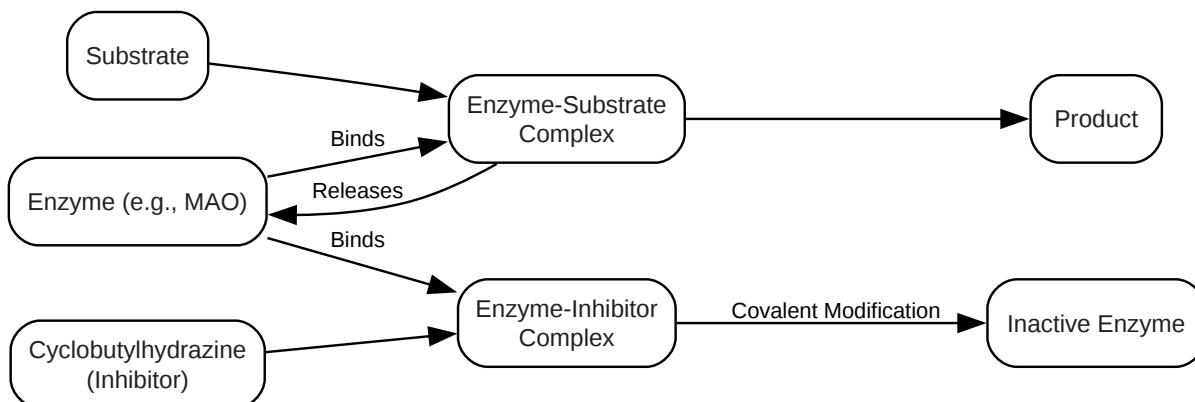
While specific biological data for **Cyclobutylhydrazine** is scarce, the structural motifs of cyclobutane and hydrazine are present in numerous biologically active compounds, suggesting its potential in drug discovery.

Role in Drug Discovery

The rigid, puckered conformation of the cyclobutane ring can be advantageous in drug design by locking a molecule into a bioactive conformation, potentially leading to increased potency and selectivity for its biological target. Hydrazine and its derivatives are known to be inhibitors of various enzymes, particularly monoamine oxidases (MAOs).

Potential as an Enzyme Inhibitor

Hydrazine-containing compounds are known to act as inhibitors of enzymes such as monoamine oxidases (MAOs), which are important targets in the treatment of depression and neurodegenerative diseases. The mechanism of inhibition often involves the formation of a reactive intermediate that covalently binds to the enzyme's active site.



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A general model of irreversible enzyme inhibition.

Applications in Cancer Research

Some hydrazine derivatives and cyclobutane-containing molecules have been investigated for their potential as anti-cancer agents.^[1] The unique structural features of **Cyclobutylhydrazine** make it an interesting candidate for the synthesis of novel compounds with potential anti-proliferative activity.

Conclusion

Cyclobutylhydrazine is a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry. Its unique combination of a strained cyclobutane ring and a reactive hydrazine moiety makes it a valuable scaffold for the design of novel bioactive molecules. While a comprehensive dataset of its physical and chemical properties is yet to be established, this guide provides a summary of the current knowledge and outlines the expected characteristics and potential applications based on related compounds. Further research into the synthesis, characterization, and biological evaluation of **Cyclobutylhydrazine** and its derivatives is warranted to fully unlock its therapeutic potential.

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References

- 1. chemimpex.com [chemimpex.com]
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